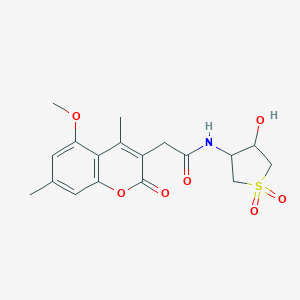![molecular formula C20H20Cl2N2O4S2 B263944 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263944.png)
2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a chemical compound that has gained significant interest in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine.
作用機序
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the production of inflammatory cytokines and the activation of nuclear factor kappa B (NF-κB). It has also been suggested that this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can modulate the expression of various genes involved in inflammation and cancer. This compound has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide in lab experiments is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide. Some of these include:
1. Further investigation of the mechanism of action of this compound.
2. Development of more efficient and less toxic synthesis methods.
3. In vivo studies to determine the toxicity and efficacy of this compound.
4. Studies to determine the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer.
5. Investigation of the potential of this compound as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a chemical compound that has shown potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been reported in the literature using different methods. One of the methods involves the reaction of 2,6-dichlorobenzyl chloride with 3,4-dimethoxyaniline to form 2,6-dichlorobenzyl-3,4-dimethoxyaniline. This intermediate is then reacted with thioacetic acid to form 2,6-dichlorobenzylthioacetamide. The final product is obtained by reacting 2,6-dichlorobenzylthioacetamide with 2,3-epithiobutane-1,4-dioxide.
科学的研究の応用
2-[(2,6-dichlorobenzyl)sulfanyl]-1-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has been studied for its potential applications in the field of medicine. It has been reported to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. Studies have also shown that this compound can inhibit the growth of cancer cells in vitro.
特性
分子式 |
C20H20Cl2N2O4S2 |
|---|---|
分子量 |
487.4 g/mol |
IUPAC名 |
2-[(2,6-dichlorophenyl)methylsulfanyl]-3-(3,4-dimethoxyphenyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide |
InChI |
InChI=1S/C20H20Cl2N2O4S2/c1-27-18-7-6-12(8-19(18)28-2)24-17-11-30(25,26)10-16(17)23-20(24)29-9-13-14(21)4-3-5-15(13)22/h3-8,16-17H,9-11H2,1-2H3 |
InChIキー |
HONKDBRECWEONY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCC4=C(C=CC=C4Cl)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCC4=C(C=CC=C4Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4,6-dimethylpyrimidin-2-yl)-4-(3-ethoxy-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B263868.png)
![N-(2-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B263869.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methylacetamide](/img/structure/B263880.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B263884.png)
![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
![3-(4-fluorophenyl)-2-methyl-5-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B263887.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)

![N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B263892.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263910.png)
![4-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl methyl ether](/img/structure/B263911.png)